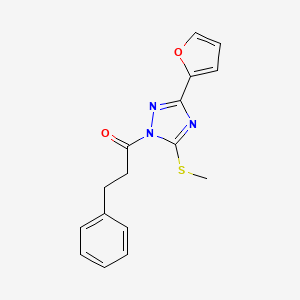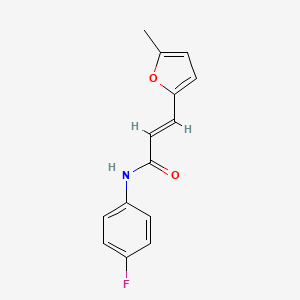![molecular formula C15H13ClFNOS B5772977 2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a tool for studying the role of calcium channels in various biological processes. The compound was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its biochemical and physiological effects.
作用機序
CFM-2 works by binding to the pore-forming subunit of N-type VGCCs, thereby blocking the flow of calcium ions through the channel. This leads to a decrease in intracellular calcium levels, which can have a variety of downstream effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects in various cell types and tissues. For example, it has been shown to inhibit neurotransmitter release in neurons, reduce smooth muscle contraction in blood vessels, and decrease insulin secretion in pancreatic beta cells. These effects are thought to be due to the blockage of N-type VGCCs and the resulting decrease in intracellular calcium levels.
実験室実験の利点と制限
One of the main advantages of using CFM-2 in lab experiments is its selectivity for N-type VGCCs. This allows researchers to specifically study the role of these channels in various biological processes without affecting other types of VGCCs. However, one limitation of CFM-2 is its relatively low potency compared to other VGCC blockers, which can limit its usefulness in certain experimental contexts.
将来の方向性
There are several potential future directions for research involving CFM-2. One area of interest is the role of N-type VGCCs in pain signaling, as CFM-2 has been shown to have analgesic effects in animal models. Another potential area of research is the use of CFM-2 as a therapeutic agent for conditions such as hypertension or epilepsy, which are thought to involve dysregulation of VGCCs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFM-2 in various cell types and tissues.
合成法
The synthesis of CFM-2 involves several steps, starting with the reaction of 2-fluoroaniline with 4-chlorobenzyl chloride to form 2-fluoro-N-(4-chlorobenzyl)aniline. This intermediate is then reacted with thioacetic acid to produce 2-[(4-chlorobenzyl)thio]acetanilide, which is subsequently treated with acetic anhydride to yield CFM-2. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
CFM-2 has been widely used as a research tool to study the role of voltage-gated calcium channels (VGCCs) in various physiological processes. VGCCs are ion channels that play a critical role in regulating cellular calcium levels, which in turn affects a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. CFM-2 has been shown to selectively block a specific subtype of VGCC known as the N-type channel, making it a useful tool for studying the role of these channels in various biological processes.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-7-5-11(6-8-12)9-20-10-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKKJVOXBOPQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)




![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)
